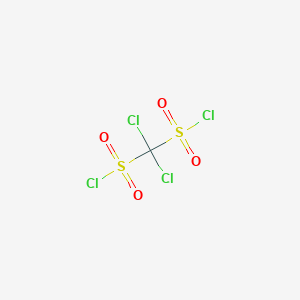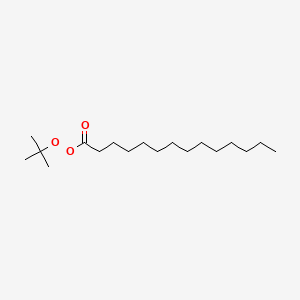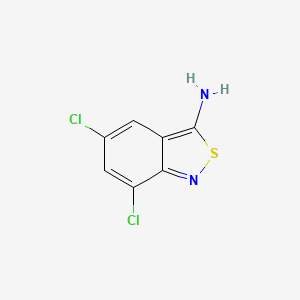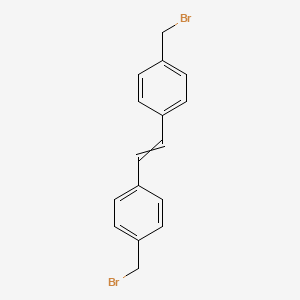
Bis-(3-methoxyphenyl)disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(3-methoxyphenyl)disulfide: is an organic compound characterized by the presence of two methoxyphenyl groups connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions: Bis-(3-methoxyphenyl)disulfide can be synthesized through the oxidation of 3-methoxythiophenol. A common method involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: Bis-(3-methoxyphenyl)disulfide can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-methoxythiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Bis-(3-methoxyphenyl)disulfide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology: In biological research, disulfide compounds are studied for their role in redox biology and as potential therapeutic agents.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers with unique properties, such as high refractive index materials.
作用機序
The mechanism of action of bis-(3-methoxyphenyl)disulfide involves the cleavage and formation of disulfide bonds. This redox activity is crucial in various biochemical processes, including the regulation of protein function and cellular signaling pathways. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and modulation of redox states.
類似化合物との比較
Bis-(4-methoxyphenyl)disulfide: Similar structure but with methoxy groups at the para position.
Lawesson’s reagent: Contains a disulfide bond and is used for thiation reactions.
Uniqueness: Bis-(3-methoxyphenyl)disulfide is unique due to the position of the methoxy groups, which can influence its reactivity and interaction with other molecules
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ease of synthesis, and potential biological activities make it a valuable subject of study in organic chemistry, biology, and materials science.
特性
CAS番号 |
59014-89-0 |
|---|---|
分子式 |
C14H14O2S2 |
分子量 |
278.4 g/mol |
IUPAC名 |
1-methoxy-3-[(3-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-5-3-7-13(9-11)17-18-14-8-4-6-12(10-14)16-2/h3-10H,1-2H3 |
InChIキー |
PAIHSSYGQXJHKO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)SSC2=CC=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
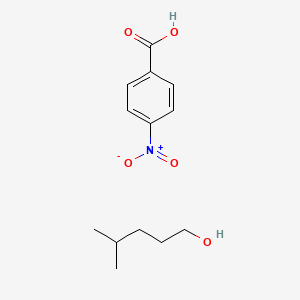
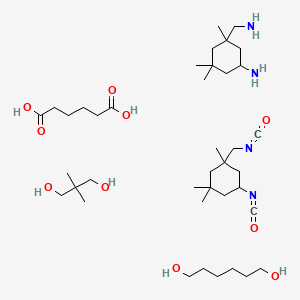

![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)

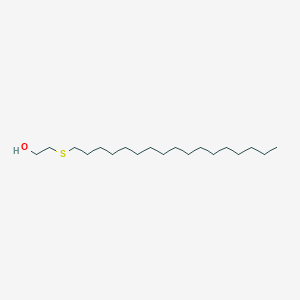
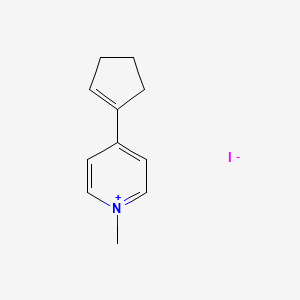
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
